molecular formula C25H16N2O6 B2396798 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid CAS No. 499999-52-9

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid

Cat. No. B2396798
CAS RN: 499999-52-9
M. Wt: 440.411
InChI Key: OPDXPZMJGYBQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C25H16N2O6 and its molecular weight is 440.411. The purity is usually 95%.
BenchChem offers high-quality 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Agents: Given its structural resemblance to certain natural products, researchers have explored the compound’s anti-inflammatory properties. It could serve as a lead compound for developing novel anti-inflammatory drugs.

b. Anticancer Agents: The presence of aromatic rings and the nitro group suggests potential anticancer activity. Researchers may investigate its effects on cancer cell lines and explore modifications to enhance its selectivity and efficacy.

c. Enzyme Inhibitors: The compound’s unique arrangement of atoms could make it a promising enzyme inhibitor. Researchers might study its interactions with specific enzymes, aiming to design inhibitors for therapeutic purposes.

Computational Chemistry and Molecular Modeling

The compound’s conformational flexibility and electronic properties make it an interesting subject for computational studies:

a. Conformational Analysis: Researchers can investigate its preferred conformations, exploring how the rings interact and adapt to different environments.

b. Docking Studies: Molecular docking simulations could predict its binding affinity to specific protein targets, aiding drug discovery efforts.

properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O6/c28-23-21-19-13-5-1-2-6-14(13)20(16-8-4-3-7-15(16)19)22(21)24(29)26(23)18-11-12(27(32)33)9-10-17(18)25(30)31/h1-11,19-22H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDXPZMJGYBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid

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